REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([N+:7]([O-])=O)=[C:5]([C:10]([NH2:12])=O)[N:4]([CH2:13][CH2:14][CH3:15])[N:3]=1.[N+]([C:19]1[CH:23]=CNN=1)([O-])=O.[OH2:24]>P(Cl)(Cl)(Cl)=O.C(O)(=O)C.[Fe]>[C:10]([C:5]1[N:4]([CH2:13][CH2:14][CH3:15])[N:3]=[C:2]([CH3:1])[C:6]=1[NH:7][C:23](=[O:24])[CH3:19])#[N:12]
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)CCC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NNC=C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The residue is stirred in 250 ml of ice water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
FILTRATION
|
Details
|
after filtering
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
TEMPERATURE
|
Details
|
under reflux three hours the mixture
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The concentrate is extracted with methylene dichloride
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
ADDITION
|
Details
|
is treated with 20 ml of acetic anhydride
|
Type
|
TEMPERATURE
|
Details
|
refluxed for two hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The cooled mixure is stirred with saturated aqueous NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer is dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C(=NN1CCC)C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |